

# Spectroscopic Profile of 1-phenylprop-2-en-1-ol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-phenylprop-2-en-1-ol

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This guide provides an in-depth analysis of the spectroscopic data for the aromatic alcohol **1-phenylprop-2-en-1-ol**. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

## Introduction to 1-phenylprop-2-en-1-ol

**1-phenylprop-2-en-1-ol**, also known as  $\alpha$ -vinylbenzyl alcohol, is an organic compound with the chemical formula  $C_9H_{10}O$ . Its structure consists of a phenyl group and a vinyl group attached to the same carbon atom, which also bears a hydroxyl group. This benzylic alcohol is a valuable building block in organic synthesis and a potential pharmacophore in medicinal chemistry. Accurate and comprehensive spectroscopic characterization is therefore paramount.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen ( $^1H$ ) and carbon ( $^{13}C$ ) nuclei.

## Experimental Protocol: NMR Data Acquisition

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

**Sample Preparation:** A sample of 5-10 mg of **1-phenylprop-2-en-1-ol** is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

#### $^1\text{H}$ NMR Acquisition:

- The prepared sample is transferred to a 5 mm NMR tube.
- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
- A standard one-pulse sequence is used to acquire the  $^1\text{H}$  NMR spectrum.
- Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

#### $^{13}\text{C}$ NMR Acquisition:

- Using the same sample, the spectrometer is tuned to the  $^{13}\text{C}$  frequency.
- A proton-decoupled pulse sequence, such as zgpg30, is employed to simplify the spectrum and enhance sensitivity.
- A wider spectral width (e.g., 200-220 ppm) is used to encompass all carbon signals.
- A significantly larger number of scans (often several thousand) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope. A relaxation delay of 2-5 seconds is typically used.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **1-phenylprop-2-en-1-ol** exhibits characteristic signals for the aromatic, vinylic, and carbinol protons. While a publicly available, fully assigned spectrum is not readily accessible, data for the isomeric compound (E)-3-phenylprop-2-en-1-ol can provide some comparative insights.[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Data for (E)-3-phenylprop-2-en-1-ol in  $\text{CDCl}_3$ <sup>[1]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.40 - 7.22	m	5H	Ar-H
6.64 - 6.60	d, $J = 16.0$ Hz	1H	=CH-
6.40 - 6.33	m	1H	=CH-
4.32 - 4.31	m	2H	-CH <sub>2</sub> OH
1.58	s	1H	-OH

Note: This data is for the isomer (E)-3-phenylprop-2-en-1-ol and is provided for comparative purposes. The chemical shifts and coupling constants for **1-phenylprop-2-en-1-ol** will differ due to the different substitution pattern.

#### Interpretation of Expected $^1\text{H}$ NMR Spectrum for **1-phenylprop-2-en-1-ol**:

- Aromatic Protons (Ar-H): A multiplet in the range of  $\delta$  7.2-7.4 ppm, integrating to 5 protons, is expected for the monosubstituted phenyl ring.
- Vinyl Protons (=CH and =CH<sub>2</sub>): The three vinyl protons will form a complex splitting pattern (AMX or ABX system). A multiplet for the internal vinyl proton (=CH-) is expected around  $\delta$  5.9-6.1 ppm. Two distinct signals, likely doublet of doublets, for the terminal vinyl protons (=CH<sub>2</sub>) are anticipated between  $\delta$  5.0 and 5.4 ppm.
- Carbinol Proton (-CHOH): A signal for the proton attached to the carbon bearing the hydroxyl and phenyl groups is expected around  $\delta$  5.2-5.4 ppm. Its multiplicity will depend on the coupling with the adjacent vinyl proton.
- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature dependent, is expected for the hydroxyl proton.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule.

Table 2:  $^{13}\text{C}$  NMR Data for (E)-3-phenylprop-2-en-1-ol in  $\text{CDCl}_3$ <sup>[1]</sup>

Chemical Shift ( $\delta$ , ppm)	Assignment
136.6	Ar-C (quaternary)
131.1	=CH-
128.6	Ar-CH
128.5	=CH-
127.7	Ar-CH
126.4	Ar-CH
63.7	-CH <sub>2</sub> OH

Note: This data is for the isomer (E)-3-phenylprop-2-en-1-ol. The chemical shifts for **1-phenylprop-2-en-1-ol** will be different.

Interpretation of Expected  $^{13}\text{C}$  NMR Spectrum for **1-phenylprop-2-en-1-ol**:

- Aromatic Carbons (Ar-C): Signals for the phenyl ring carbons are expected in the range of  $\delta$  125-145 ppm. This will include one quaternary carbon signal (C-ipso) and three signals for the protonated aromatic carbons.
- Vinyl Carbons (=C): Two signals for the vinyl carbons are expected between  $\delta$  114 and 142 ppm.
- Carbinol Carbon (-CHOH): The carbon atom attached to the hydroxyl and phenyl groups is expected to resonate in the region of  $\delta$  70-80 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol: IR Data Acquisition

#### Attenuated Total Reflectance (ATR)-IR:

- A small amount of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
- The spectrum is recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
- A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

## IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for **1-phenylprop-2-en-1-ol**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3350	Broad, Strong	O-H stretch (alcohol)
~3080, 3060, 3030	Medium	C-H stretch (aromatic and vinyl)
~2980, 2920	Medium-Weak	C-H stretch (aliphatic - if any impurities)
~1645	Medium	C=C stretch (vinyl)
~1600, 1495, 1450	Medium-Strong	C=C stretch (aromatic ring)
~1050	Strong	C-O stretch (alcohol)
~990, 920	Strong	=C-H bend (out-of-plane, vinyl)
~760, 700	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Interpretation: The broad absorption band around 3350  $\text{cm}^{-1}$  is a clear indication of the presence of a hydroxyl group. The peaks in the 3100-3000  $\text{cm}^{-1}$  region are characteristic of C-H stretching vibrations in both the aromatic ring and the vinyl group. The presence of the vinyl group is further confirmed by the C=C stretching vibration at approximately 1645  $\text{cm}^{-1}$  and the

strong out-of-plane bending vibrations around 990 and 920  $\text{cm}^{-1}$ . The aromatic ring is identified by the C=C stretching bands between 1600 and 1450  $\text{cm}^{-1}$  and the strong C-H out-of-plane bending bands characteristic of monosubstitution. The strong C-O stretching vibration around 1050  $\text{cm}^{-1}$  is typical for a secondary alcohol.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

## Experimental Protocol: MS Data Acquisition

Electron Ionization (EI)-MS:

- The sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities.
- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion.

## MS Data and Interpretation

The mass spectrum of **1-phenylprop-2-en-1-ol** is expected to show a molecular ion peak ( $M^+$ ) corresponding to its molecular weight (134.18 g/mol ).

Table 4: Expected Mass Spectrometry Fragmentation for **1-phenylprop-2-en-1-ol**

m/z	Proposed Fragment Ion
134	$[\text{C}_9\text{H}_{10}\text{O}]^+$ (Molecular Ion)
117	$[\text{M} - \text{OH}]^+$ or $[\text{M} - \text{H}_2\text{O} + \text{H}]^+$
105	$[\text{C}_7\text{H}_5\text{O}]^+$ (Benzoyl cation)
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium cation)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

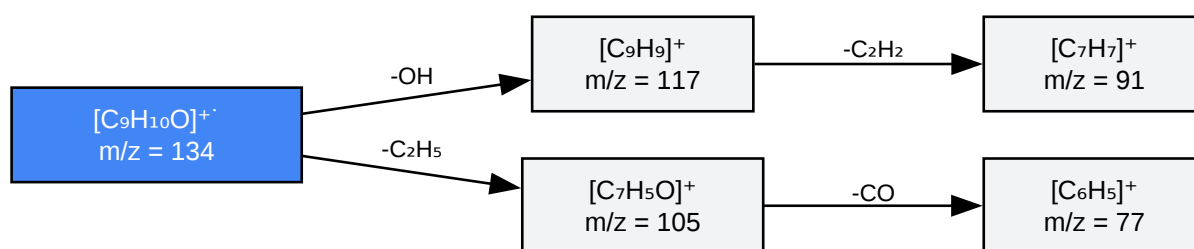
Interpretation: The molecular ion at m/z 134 confirms the molecular formula. A common fragmentation pathway for benzylic alcohols is the loss of a hydroxyl radical ( $\bullet\text{OH}$ ) or a water molecule ( $\text{H}_2\text{O}$ ), leading to ions at m/z 117 and 116, respectively. A significant peak at m/z 105 is likely due to the formation of the stable benzoyl cation. The tropylium ion at m/z 91 is a very common fragment in compounds containing a benzyl group. The phenyl cation at m/z 77 is also a characteristic fragment.

## Visualizing Spectroscopic Data

Molecular Structure of **1-phenylprop-2-en-1-ol**

Caption: Molecular structure of **1-phenylprop-2-en-1-ol**.

Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation of **1-phenylprop-2-en-1-ol**.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **1-phenylprop-2-en-1-ol**. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its molecular structure. While some of the presented data is for a closely related isomer due to the limited availability of public domain spectra for the target compound, the interpretations provide a strong predictive framework for its analysis. For definitive structural confirmation and purity assessment in a research or industrial setting, it is imperative to acquire and analyze the spectroscopic data on a verified sample of **1-phenylprop-2-en-1-ol**.

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## References

- 1. rsc.org [rsc.org]
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